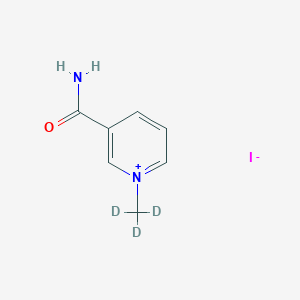
1-Methylnicotinamide-d3 Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide): is a deuterium-labeled derivative of 3-Carbamoyl-1-methylpyridin-1-ium. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to track and quantify metabolic pathways due to its stable isotope labeling properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) typically involves the deuteration of 3-Carbamoyl-1-methylpyridin-1-ium. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The iodide form is obtained by reacting the deuterated compound with iodine or an iodide salt under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often using specialized reactors to ensure high yield and purity. The deuterated compound is then subjected to iodination to produce the final product. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to verify the isotopic purity and chemical structure .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chloride salts, bromide salts, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various halide-substituted derivatives.
科学研究应用
Chemistry: The compound is used as an internal standard in mass spectrometry to improve the accuracy and reproducibility of analytical results. It helps in distinguishing between endogenous and exogenous metabolites, reducing false positives .
Biology: In biological research, it is used to study metabolic pathways and enzyme activities. The stable isotope labeling allows for precise tracking of metabolic reactions and identification of key metabolic nodes .
Medicine: The compound is employed in pharmacokinetic studies to track the distribution, transformation, and clearance of drugs in the body. It helps in understanding drug mechanisms and evaluating potential side effects .
Industry: In industrial applications, it is used in the development of new compounds and optimization of chemical processes. The stable isotope labeling aids in the quantification and reconstruction of metabolic pathways, providing valuable insights for compound development .
作用机制
The mechanism of action of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) involves its use as a stable isotope label. The deuterium atoms allow for precise tracking and quantification of metabolic pathways without altering the compound’s molecular properties. This enables researchers to study metabolic reactions, enzyme activities, and pharmacokinetic profiles with high accuracy .
相似化合物的比较
3-Carbamoyl-1-methylpyridin-1-ium iodide: The non-deuterated form of the compound.
3-Dodecylcarbamoyl-1-methylpyridin-1-ium iodide: A derivative with a longer alkyl chain.
3-Methoxycarbonyl-1-methylpyridin-1-ium iodide: A derivative with a methoxycarbonyl group.
Uniqueness: The primary uniqueness of 3-Carbamoyl-1-methylpyridin-1-ium-d3 (iodide) lies in its deuterium labeling. This stable isotope labeling provides significant advantages in tracking and quantifying metabolic pathways, making it a valuable tool in scientific research. The deuterium atoms do not alter the compound’s molecular properties but may slightly affect metabolic kinetics, providing more accurate and reproducible results in various applications .
属性
分子式 |
C7H9IN2O |
|---|---|
分子量 |
267.08 g/mol |
IUPAC 名称 |
1-(trideuteriomethyl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1D3; |
InChI 键 |
IWEIZMCTGMHCRE-NIIDSAIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-] |
规范 SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15135913.png)

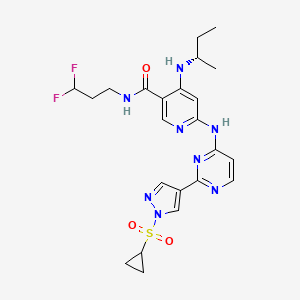
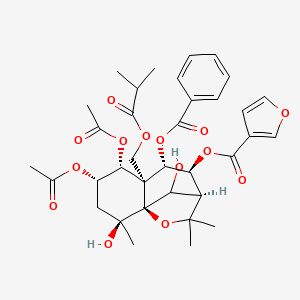
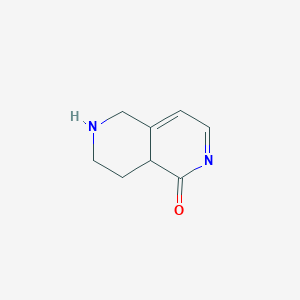

![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
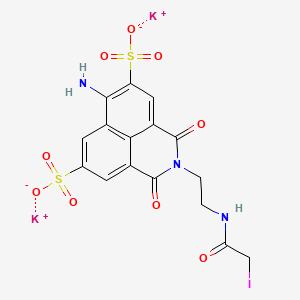
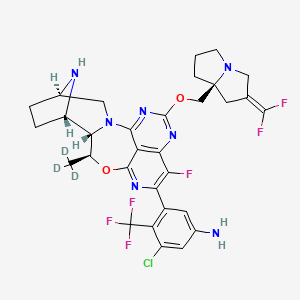
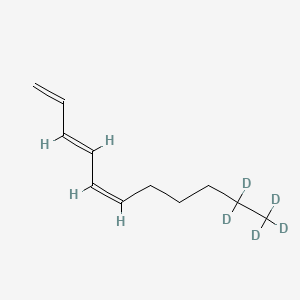
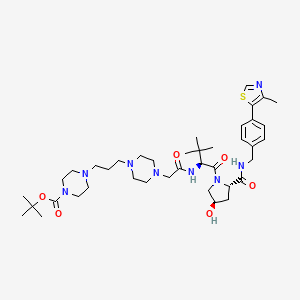
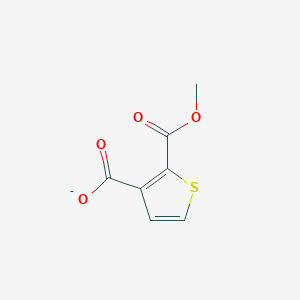

![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
